1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-13(2)16(20)17(23)21-9-10-22(15(11-21)18(24)26-3)19(25)27-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,20H2,1-3H3/t15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZXRKLCROXJCM-LYKKTTPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the amino and carboxylic acid groups through selective functionalization. The benzyl and methyl ester groups are then added via esterification reactions using appropriate reagents such as benzyl alcohol and methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
The compound 1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by data tables and relevant case studies.
Molecular Formula
The molecular formula for this compound is .
Medicinal Chemistry
This compound shows promise in the development of new therapeutic agents due to its ability to interact with biological systems. Its structural similarity to known pharmacophores allows it to potentially modulate various biological pathways.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, compounds structurally related to our target molecule have been shown to enhance the efficacy of antibiotics against resistant strains of bacteria, such as Staphylococcus aureus .
Drug Design and Development
The compound's unique structure makes it a candidate for further modification and optimization in drug design. Its piperazine framework can serve as a scaffold for creating libraries of compounds aimed at specific biological targets.
Data Table: Comparison of Piperazine Derivatives
Neuropharmacology
Piperazine derivatives are often explored for their effects on the central nervous system (CNS). The incorporation of amino acid residues may enhance their ability to cross the blood-brain barrier, making them suitable candidates for neuropharmacological studies.
Case Study: CNS Activity
Studies have shown that piperazine-based compounds can exhibit anxiolytic and antidepressant effects, suggesting that our target compound may also possess similar properties when tested in vivo .
Supramolecular Chemistry
The ability of this compound to form complexes with metals or other ligands can be exploited in supramolecular chemistry. Its functional groups may allow it to act as a ligand in metal-organic frameworks (MOFs), which have applications in catalysis and material science.
Data Table: Applications in Supramolecular Chemistry
| Application | Description |
|---|---|
| Catalysis | Metal complexes formed with piperazine derivatives can catalyze organic reactions effectively. |
| Material Science | MOFs containing piperazine derivatives show promise for gas storage and separation processes. |
Mechanism of Action
The mechanism of action of 1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target proteins, while the ester groups may enhance membrane permeability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Core
1-O-Benzyl 2-O-Methyl Piperazine-1,2-Dicarboxylate (CAS 126937-43-7)
- Key Differences: Lacks the 4-[(2S)-2-amino-3-methylbutanoyl] group.
- This base structure is primarily used as an intermediate in synthetic pathways .
(R)-1-Boc-4-Cbz-2-Methylpiperazine (CAS 128102-16-9)
- Key Differences : Features a tert-butyl (Boc) group at position 1 and a benzyl carbamate (Cbz) at position 3.
- Implications: The Boc group offers steric bulk and acid-labile protection, contrasting with the benzyl ester in the target compound. The Cbz group at position 4 may alter metabolic stability compared to the amino acid substituent .
Methyl (R)-1-Boc-Piperazine-2-Carboxylate
- Key Differences : Contains a Boc-protected amine at position 1 and lacks the benzyl group.
- Implications : The Boc group increases hydrophobicity but reduces reactivity toward nucleophiles compared to the benzyl ester. The (R)-stereochemistry at position 2 may lead to divergent biological activity relative to the (2S)-configured target compound .
Functional Group Modifications
1-Benzyl 2-Methyl Aziridine-1,2-Dicarboxylate
- Key Differences : Replaces the six-membered piperazine ring with a strained three-membered aziridine .
- Implications : The aziridine’s ring strain increases reactivity in ring-opening reactions, making it less stable but more versatile in cycloaddition chemistry. The target compound’s piperazine core offers greater conformational flexibility and metabolic stability .
N-Phenylpiperazine-1-Carboxamide Derivatives
- Key Differences : Substitutes ester groups with carboxamide functionalities.
- Implications : Carboxamides exhibit slower hydrolysis rates than esters, enhancing stability in physiological conditions. However, esters (as in the target compound) may improve cell membrane permeability due to increased lipophilicity .
Stereochemical and Positional Isomers
(S)-1-tert-Butyl 2-Methyl Piperazine-1,2-Dicarboxylate (CAS 796096-64-5)
- Key Differences : Stereoisomerism at position 2 and a tert-butyl group instead of benzyl.
- The (S)-configuration may mirror or oppose the target compound’s (2S) side chain in chiral environments .
1-(tert-Butyl) 3-Methyl Piperazine-1,3-Dicarboxylate (CAS 129799-08-2)
- Key Differences : 1,3-dicarboxylate substitution pattern vs. 1,2 in the target compound.
- Implications : Altered spatial arrangement of ester groups could disrupt hydrogen-bonding networks or enzyme-substrate interactions .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions and stereochemistry.
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) verifies ≥95% purity .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₁₉H₂₅N₃O₅).
- TLC : Ethyl acetate/hexane (1:2) monitors reaction progress .
What strategies mitigate side reactions during acylation of the piperazine ring?
Q. Advanced
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield secondary amines during acylation, followed by TFA deprotection .
- Base Selection : DIPEA (vs. weaker bases) minimizes racemization in chiral centers during coupling .
- Low Temperatures : Conduct reactions at 0–5°C to reduce nucleophilic substitution at sensitive esters .
How can researchers resolve contradictions in reactivity data for piperazine derivatives?
Advanced
Contradictory data (e.g., varying yields for similar reactions) may arise from steric effects or solvent polarity. Systematic DoE (Design of Experiments) testing variables like solvent (DCM vs. THF), temperature (RT vs. reflux), and catalyst loading can identify optimal conditions . Meta-analyses of PubChem or Reaxys entries for analogous compounds provide benchmarks for expected outcomes .
What role do piperazine dicarboxylates play in medicinal chemistry research?
Advanced
These compounds serve as precursors for protease inhibitors or kinase-targeting agents. The benzyl and methyl ester groups enhance membrane permeability, while the (2S)-aminoacyl moiety mimics natural substrates, enabling competitive inhibition. In silico ADMET profiling (e.g., SwissADME) predicts bioavailability and guides lead optimization .
How do researchers validate the biological activity of novel piperazine derivatives?
Q. Advanced
- In vitro Assays : Enzymatic inhibition (e.g., fluorescence-based kinase assays) quantifies IC₅₀.
- Molecular Dynamics : Simulations (e.g., GROMACS) assess binding stability over time .
- SAR Studies : Modifying substituents (e.g., replacing benzyl with fluorobenzyl) correlates structural changes with activity trends .
What safety protocols are essential when handling reactive intermediates in piperazine synthesis?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
